6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one

Catalog No.
S13504892
CAS No.
M.F
C15H12BrNO
M. Wt
302.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one

Product Name

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

6-bromo-3-phenyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

InChI

InChI=1S/C15H12BrNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,17,18)

InChI Key

DYPMULWQJJLLBG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with the molecular formula C9H8BrNOC_9H_8BrNO and a molecular weight of 226.07 g/mol. It is characterized by a bicyclic structure that includes a quinoline core, which is a fused ring system containing both benzene and pyridine rings. The compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 170 °C to 174 °C . Its CAS number is 3279-90-1.

This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals.

, including:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, allowing for the functionalization of the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atom in the quinoline structure can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The double bond within the dihydroquinoline structure can be reduced to yield saturated derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Activity: Preliminary studies suggest potential anticancer properties, although more research is needed to elucidate its mechanisms of action.
  • Enzyme Inhibition: It acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Several methods have been developed for synthesizing 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one:

  • Condensation Reactions: One common method involves the condensation of appropriate anilines with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Bromination of Quinolinones: Starting from 3,4-dihydroquinolin-2(1H)-one, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent.
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving phenyl-substituted precursors and suitable reagents .

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various bioactive compounds, including potential drugs targeting infectious diseases and cancer.
  • Organic Synthesis: Its unique structure allows it to be used in synthetic pathways leading to complex organic molecules.
  • Research Tool: It is utilized in studies exploring enzyme interactions and metabolic pathways due to its inhibitory properties .

Interaction studies involving 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one have focused on:

  • Drug Metabolism: Investigating how this compound interacts with cytochrome P450 enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions.
  • Biological Pathways: Studies have explored its role in cellular signaling pathways and its effects on cell proliferation and apoptosis .

Several compounds share structural similarities with 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-70.92
5-Bromo-3,4-dihydroquinolin-2(1H)-one880094-83-70.88
N-(4-Bromophenyl)-3-phenylpropanamide316146-27-70.95
5-Bromo-1-methyl-2-oxoindoline20870-90-00.88
6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one135631-90-20.87

Uniqueness

While these compounds share structural features with 6-Bromo-3-phenyldihydroquinolinone, its specific biological activity profile and synthetic versatility set it apart. Its ability to act as an intermediate in complex organic syntheses further enhances its uniqueness within this chemical class .

The discovery of 6-bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one emerged from advancements in heterocyclic chemistry during the late 20th century, a period marked by intensified exploration of quinoline derivatives for medicinal applications. While its exact synthesis date remains undocumented in public literature, its structural analogs, such as 7-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 14548-51-7), were reported as early as the 1970s. The incorporation of bromine at the 6-position and a phenyl group at the 3-position reflects targeted modifications to enhance reactivity and binding affinity in drug discovery contexts. Early synthetic routes focused on Friedel-Crafts alkylation and cyclization strategies, as evidenced by patents describing analogous quinolinone syntheses.

Significance in Heterocyclic Chemistry

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one occupies a critical niche in heterocyclic chemistry due to its dual functionality:

  • Electrophilic Aromatic Substitution: The bromine atom at the 6-position activates the ring for further functionalization, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig.
  • Conformational Rigidity: The partially saturated dihydroquinolinone core imposes spatial constraints, making it valuable for studying structure-activity relationships in bioactive molecules.

The compound’s synthesis often serves as a benchmark for evaluating new catalytic systems. For example, a 72% yield was achieved using sodium hydride and tert-butyl bromoacetate under inert conditions, demonstrating efficient N-alkylation. Such methodologies underscore its role in optimizing reaction conditions for heterocyclic assemblies.

Position Within Quinolinone Derivatives

Structurally, 6-bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one distinguishes itself from related derivatives through its substitution pattern. The table below compares key analogs:

Compound NameCAS NumberSimilarity IndexKey Structural Differences
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-70.92Bromine at 7-position
5-Bromo-3,4-dihydroquinolin-2(1H)-one880094-83-70.88Bromine at 5-position
6-Bromo-4,4-dimethyldihydroquinolinone135631-90-20.87Methyl groups at 4-position

The phenyl group at the 3-position enhances π-stacking interactions in supramolecular systems, while the bromine atom facilitates halogen bonding—a feature exploited in crystal engineering. These attributes position it as a bridge between simple quinolinones and advanced pharmacophores.

6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one exhibits a complex three-dimensional molecular architecture characterized by its bicyclic quinoline core with a phenyl substituent at the 3-position and a bromine atom at the 6-position [1]. The compound crystallizes with the molecular formula C₁₅H₁₂BrNO and a molecular weight of 302.16 g/mol [1]. Single crystal X-ray diffraction studies reveal that the molecule possesses one undefined atom stereocenter, indicating the presence of stereoisomers in the crystalline lattice [1].

The crystallographic analysis demonstrates that the quinoline ring system maintains a relatively planar conformation, with the dihydro portion introducing a slight deviation from planarity [2]. The phenyl ring attached at the 3-position exhibits significant conformational flexibility, with dihedral angles varying between different crystal forms [3]. Studies on related halogenated dihydroquinoline derivatives show that the quinoline ring system makes dihedral angles of approximately 56.30 degrees with adjacent phenyl rings, while the dihedral angle between phenyl and benzene rings reaches 56.97 degrees [3].

The molecular geometry reveals important structural features including a topological polar surface area of 29.1 Ų and a heavy atom count of 18, reflecting the compact nature of the molecular structure [1]. The compound exhibits one hydrogen bond donor and one hydrogen bond acceptor, corresponding to the amide functionality within the dihydroquinolinone core [1]. The rotatable bond count of one indicates limited conformational flexibility, primarily associated with the phenyl ring rotation [1].

Table 1: Molecular and Crystallographic Properties of 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one

PropertyValueReference
Molecular FormulaC₁₅H₁₂BrNO [1]
Molecular Weight (g/mol)302.16 [1]
CAS Number113092-91-4 [1]
IUPAC Name6-bromo-3-phenyl-3,4-dihydro-1H-quinolin-2-one [1]
Melting Point (°C)170-174 [4]
Hydrogen Bond Donor Count1 [1]
Hydrogen Bond Acceptor Count1 [1]
Rotatable Bond Count1 [1]
Topological Polar Surface Area (Ų)29.1 [1]
XLogP3-AA3.5 [1]
Heavy Atom Count18 [1]
Undefined Atom Stereocenter Count1 [1]

Conformational studies reveal that the dihydroquinolinone framework adopts a characteristic envelope conformation, with the saturated carbon atoms of the dihydro ring showing deviation from the aromatic plane [5]. The bond angles within the quinoline system show slight distortions from ideal aromatic geometry, with C-C-C bond angles measuring approximately 118.9 degrees rather than the ideal 120 degrees [5]. These angular deviations result from the incorporation of the nitrogen atom and the partially saturated nature of the dihydro ring [5].

The crystal packing analysis indicates that molecules are held together through weak intermolecular interactions, including carbon-hydrogen to pi interactions and pi-pi stacking between aromatic rings [3]. The centroid-to-centroid distances for pi-pi interactions range from 3.77 to 3.84 Ångströms, indicating moderate aromatic stacking interactions [3]. These intermolecular forces contribute to the overall stability of the crystalline lattice and influence the melting point characteristics of the compound [4].

Electronic Structure and Resonance Stabilization

The electronic structure of 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one is significantly influenced by the presence of the bromine substituent at the 6-position, which introduces substantial electronic perturbations to the quinoline system [6]. Density functional theory calculations reveal that the compound exhibits distinctive frontier molecular orbital characteristics, with the highest occupied molecular orbital energy being lowered due to the electron-withdrawing nature of the bromine atom [7] [8].

The molecular electrostatic potential surface analysis demonstrates that the bromine substitution creates regions of electron deficiency around the halogen atom while simultaneously affecting the electron density distribution across the entire quinoline framework [6]. The electronic structure calculations indicate that the physicochemical properties such as molecular electrostatic potential and frontier molecular orbitals are significantly modulated by the halogen substitution pattern [6].

Resonance stabilization within the dihydroquinolinone system involves delocalization of electron density across the aromatic quinoline core and the carbonyl functionality [9]. The amide resonance contributes to the stability of the lactam structure, with electron density shifting between the nitrogen lone pair and the carbonyl carbon [9]. However, the presence of bromine at the 6-position diminishes the overall electron density available for resonance stabilization due to its strong inductive electron-withdrawing effect [10].

The electronic properties of the compound are characterized by enhanced polarizability compared to non-halogenated analogues [11]. Quantum chemical computations demonstrate that the polarizability and polarizability anisotropy values change sensitively with the bromination pattern, indicating significant electronic perturbations [11]. The bromine atom contributes to increased molecular polarizability, which affects intermolecular interactions and crystal packing arrangements [11].

Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital energy is significantly lowered in the brominated compound compared to non-halogenated analogues [7]. This electronic modification affects the compound's reactivity profile and its potential for participating in electron transfer processes [7]. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's electronic stability and optical properties [7].

The carbonyl functionality within the dihydroquinolinone structure exhibits enhanced electrophilic character due to the electron-withdrawing influence of the bromine substituent [8]. Fukui function calculations indicate that the carbonyl carbon becomes more susceptible to nucleophilic attack, while the bromine-bearing aromatic carbon shows increased electrophilic character [8]. These electronic modifications have significant implications for the compound's chemical reactivity and potential synthetic transformations [8].

Comparative Analysis with Non-Brominated Analogues

The structural and electronic comparison between 6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one and its non-brominated analogue 3-phenyl-3,4-dihydroquinolin-2(1H)-one reveals significant differences in molecular properties and conformational characteristics [12] [13]. The non-brominated compound exhibits a molecular weight of 223.27 g/mol, representing a difference of 78.89 g/mol attributed to the bromine substitution [13].

The comparative molecular geometry analysis demonstrates that bromine substitution introduces subtle but important changes to the overall molecular conformation [2]. While both compounds maintain the characteristic dihydroquinolinone framework, the presence of bromine creates additional steric bulk that influences the spatial arrangement of adjacent molecular regions [2]. The structural similarity index between the brominated and non-brominated forms is approximately 0.85, indicating substantial structural conservation despite the halogen modification [14].

Electronic property comparisons reveal that the non-brominated analogue exhibits higher electron density throughout the aromatic system due to the absence of electron-withdrawing halogen effects [10]. The highest occupied molecular orbital energy in the non-brominated compound is significantly higher than in the brominated derivative, reflecting the absence of halogen-induced electronic perturbations [7]. This difference in orbital energies directly impacts the compounds' reactivity profiles and their behavior in electrophilic aromatic substitution reactions [10].

Table 2: Comparative Analysis of Brominated and Non-Brominated Dihydroquinolinone Analogues

CompoundCAS NumberMolecular Weight (g/mol)Structural Similarity IndexElectronic EffectReference
6-Bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one113092-91-4302.161.00Strong electron-withdrawing at position 6 [1]
3-phenyl-3,4-dihydroquinolin-2(1H)-one (non-brominated)Not specified223.270.85No halogen influence [12] [13]
7-Bromo-3,4-dihydroquinolin-2(1H)-one14548-51-7226.070.92Electron-withdrawing at position 7 [14]
5-Bromo-3,4-dihydroquinolin-2(1H)-one880094-83-7226.070.88Electron-withdrawing at position 5 [14]
6-Bromo-3,4-dihydroquinolin-2(1H)-one3279-90-1226.070.95Electron-withdrawing at position 6 [4]

The reactivity comparison between brominated and non-brominated analogues demonstrates significant differences in their behavior toward electrophilic aromatic substitution reactions [16]. The non-brominated compound readily undergoes electrophilic substitution at multiple positions on the aromatic ring, while the brominated derivative shows decreased reactivity due to the deactivating effect of the halogen substituent [16]. The bromine atom functions as a meta-directing group, channeling subsequent substitution reactions away from the ortho and para positions [17].

Thermodynamic stability analysis reveals that both compounds exist in equilibrium between different tautomeric forms, but the brominated derivative shows altered equilibrium constants due to the electronic influence of the halogen [9]. The presence of bromine stabilizes certain tautomeric forms while destabilizing others, leading to different predominant species in solution compared to the non-brominated analogue [9].

The photophysical properties comparison indicates that brominated compounds often exhibit altered absorption and emission characteristics compared to their non-halogenated counterparts [18]. The presence of heavy atoms like bromine can enhance intersystem crossing processes and affect fluorescence quantum yields [18]. These differences have important implications for potential applications requiring specific optical properties [18].

Intermolecular interaction patterns differ significantly between brominated and non-brominated analogues [2]. The bromine atom can participate in halogen bonding interactions, which are absent in the non-brominated compound [2]. These additional intermolecular forces influence crystal packing arrangements and affect physical properties such as melting points and solubility characteristics [2].

Stereoelectronic Effects of Bromine Substitution

The stereoelectronic effects introduced by bromine substitution at the 6-position of 3-phenyl-3,4-dihydroquinolin-2(1H)-one represent a complex interplay of inductive, mesomeric, and steric influences that significantly modify the compound's electronic structure and reactivity [19]. The bromine atom exhibits a strong negative inductive effect through sigma bonds, withdrawing electron density from the quinoline ring system and reducing its nucleophilic character [20] [10].

The inductive effect of bromine operates through the electronegativity difference between bromine and carbon, with bromine's electronegativity of 2.96 creating a significant dipole moment along the carbon-bromine bond [21]. This electron withdrawal propagates through the sigma bond network, affecting electron density distribution throughout the molecular framework [21]. The magnitude of this inductive effect decreases with distance from the bromine substitution site but remains detectable throughout the quinoline system [21].

Mesomeric effects associated with bromine substitution are considerably weaker than the inductive effects due to poor orbital overlap between the large bromine p-orbitals and the smaller carbon p-orbitals [10] [19]. The weak positive mesomeric effect involves donation of bromine lone pair electrons into the aromatic pi system, but this contribution is minimal compared to the dominant inductive withdrawal [10]. The net electronic effect of bromine substitution is therefore strongly electron-withdrawing, with the inductive effect greatly exceeding any mesomeric donation [10].

Table 3: Stereoelectronic Effects and Electronic Structure Parameters of Bromine Substitution

ParameterBromine Substitution ImpactMagnitudeReference
Inductive Effect (-I)Strong electron withdrawal through σ-bondsHigh [20] [10]
Mesomeric Effect (+M)Weak electron donation through π-systemLow [10] [19]
Net Electronic EffectNet electron-withdrawing (-I > +M)Moderate to High [10]
Electronegativity InfluenceHigh electronegativity (2.96) affects electron densitySignificant [21]
Atomic Radius EffectLarge atomic radius (1.14 Å) creates steric effectsModerate [21]
Polarizability EnhancementHigh polarizability enhances intermolecular interactionsHigh [11]
Meta-Directing CharacterDirects electrophilic substitution to meta positionsStrong [17]
Resonance StabilizationMinimal contribution due to poor orbital overlapWeak [22]
Molecular Orbital InteractionLowers HOMO energy, affects reactivityModerate [7] [8]
Bond Length ModificationC-Br bond length ~1.90 Å influences geometryModerate [5]

The steric effects of bromine substitution arise from its relatively large atomic radius of 1.14 Ångströms, which introduces significant spatial demands within the molecular structure [21]. These steric effects influence molecular conformations and can restrict rotational freedom around bonds adjacent to the bromine substitution site [21]. The steric bulk of bromine also affects intermolecular interactions and crystal packing arrangements, potentially altering physical properties such as melting points and solubility [21].

Polarizability effects represent another important stereoelectronic consequence of bromine substitution [11]. Bromine possesses high polarizability due to its large electron cloud and relatively weak hold on outer electrons [11]. This enhanced polarizability contributes to stronger van der Waals interactions and can influence the compound's behavior in various chemical environments [11]. The polarizability anisotropy is particularly significant and affects the compound's interaction with external electric fields [11].

The directing effects of bromine in electrophilic aromatic substitution reactions demonstrate its meta-directing character [17]. The electron-withdrawing nature of bromine deactivates the aromatic ring toward electrophilic attack while simultaneously directing incoming electrophiles to the meta position relative to the bromine substituent [17]. This regioselectivity arises from the electronic distribution patterns created by the halogen's inductive effect [17].

Bond length modifications induced by bromine substitution extend beyond the immediate carbon-bromine bond [5]. The electron-withdrawing effect of bromine can cause subtle shortening of nearby carbon-carbon bonds due to increased s-character in the hybrid orbitals [5]. These bond length changes, while small, contribute to overall molecular geometry modifications and can influence vibrational frequencies and spectroscopic properties [5].

Radical-Mediated Cyclization Approaches

Radical-mediated cyclization reactions have emerged as powerful synthetic strategies for constructing 6-bromo-3-phenyl-3,4-dihydroquinolin-2(1H)-one scaffolds. These methodologies offer unique advantages including mild reaction conditions, excellent functional group tolerance, and the ability to access complex molecular architectures through cascade processes [1] [2].

Di-tert-butyl Peroxide Initiated Reactions

Di-tert-butyl peroxide has proven to be an exceptionally effective radical initiator for the synthesis of dihydroquinolinone derivatives through metal-free conditions. The thermal decomposition of di-tert-butyl peroxide generates tert-butoxyl radicals that initiate cascade radical cyclization sequences [3] [4]. Research has demonstrated that reactions conducted at temperatures ranging from 110°C to 120°C in 1,2-dichloroethane provide optimal conditions for these transformations [3].

The mechanism involves initial hydrogen atom abstraction by tert-butoxyl radicals, followed by intramolecular cyclization and subsequent functionalization. Studies have shown that di-tert-butyl peroxide-mediated reactions achieve yields ranging from 60% to 85% for various dihydroquinolinone derivatives [5]. The process is particularly advantageous because it eliminates the need for transition metals, bases, or other additives, making it an environmentally benign synthetic approach [3].

Copper-catalyzed synthesis protocols utilizing di-tert-butyl peroxide have been developed for accessing nitrogen-fused quinoline derivatives. These reactions proceed through di-tert-butyl peroxide-mediated carbon-hydrogen bond activation to generate alpha-functionalized radicals, which undergo subsequent cascade radical addition and cyclization sequences [4] [5]. The methodology demonstrates broad functional group tolerance and provides access to diverse quinoline scaffolds in good to excellent yields.

Solvent Systems and Temperature Optimization

Comprehensive optimization studies have revealed that solvent selection critically influences both reaction efficiency and product selectivity in radical-mediated cyclizations. Dimethyl sulfoxide has emerged as the optimal solvent for many radical cyclization processes, providing yields up to 82% under optimized conditions [6] [7]. The superior performance of dimethyl sulfoxide is attributed to its ability to stabilize radical intermediates while facilitating efficient heat transfer.

Temperature optimization studies indicate that reactions conducted at 100°C represent the optimal balance between reaction rate and product stability. Lower temperatures (80°C) result in incomplete conversions with yields dropping to 28%, while higher temperatures (120°C) lead to decomposition pathways that reduce overall efficiency to 67% [7]. The temperature dependence follows Arrhenius kinetics, with activation energies typically ranging from 15 to 25 kcal/mol for these cyclization processes.

Alternative solvent systems have been systematically evaluated, including N,N-dimethylformamide (53% yield), acetonitrile (58% yield), and toluene (27% yield) [7]. Hexafluoroisopropanol has shown particular promise for reductive cyclization processes, achieving yields of 70-90% due to its unique hydrogen-bonding network that activates substrates through substrate activation mechanisms [8].

Transition Metal-Free Synthesis Protocols

The development of transition metal-free synthetic methodologies represents a significant advancement in sustainable organic chemistry. These approaches eliminate the need for expensive and potentially toxic metal catalysts while maintaining high efficiency and selectivity [6] [9] [10].

Oxidative cyclocondensation reactions utilizing p-toluenesulfonic acid and potassium persulfate have been developed for constructing quinoline frameworks from readily available starting materials. These reactions proceed through a mechanism involving carbon-oxygen bond cleavage, carbon-nitrogen bond formation, and carbon-carbon bond formation during the oxidative cyclization process [6] [11]. The methodology tolerates a broad range of functional groups and provides efficient access to 3-substituted and 3,4-disubstituted quinolines in yields ranging from 61% to 91%.

Metal-free radical annulation protocols using oxamic acids as carbamoyl radical precursors have been established for synthesizing carbamoylated dihydroquinolinones. These reactions employ ammonium persulfate as an environmentally friendly radical initiator and demonstrate excellent functional group tolerance [10] [12]. The cascade process is highly modular and step-economical, providing access to medicinally important compounds in good to excellent yields (68-86%).

Electrophilic cyclization methodologies utilizing halogen-based reagents (iodine, bromine, N-bromosuccinimide, N-iodosuccinimide) have been developed for quinoline synthesis from azido-propynylbenzene precursors. These reactions proceed smoothly at room temperature to 100°C and afford substituted quinolines in yields ranging from 65% to 92% [13]. The methodology is particularly valuable for introducing halogen substituents at specific positions on the quinoline ring system.

One-Pot Multi-Component Reaction Strategies

Multi-component reactions offer exceptional efficiency by constructing complex molecular architectures in single synthetic operations. These methodologies combine atom economy with step economy, reducing waste generation and minimizing purification requirements [14] [15] [16].

Three-component coupling reactions utilizing aldehydes, amines, and alkynes have been developed using iron(III) chloride or ytterbium triflate catalysts. These reactions proceed through sequential condensation, addition, and cyclization steps to provide quinoline derivatives in yields ranging from 57% to 87% [17] [15]. Ytterbium triflate consistently provides higher yields than iron(III) chloride due to its superior Lewis acid properties and functional group tolerance.

Multicomponent multicatalyst systems employing rhodium, palladium, and copper catalysts in combination have been developed for one-pot synthesis of 3,4-dihydroquinolinones. These reactions feature sequential conjugate addition, amidation, and cyclization steps without intermediate workup procedures [16] [18]. The methodology is highly modular and divergent, providing access to diverse structural motifs through variation of starting materials.

Combes quinoline synthesis represents a classical multi-component approach involving the condensation of anilines with beta-diketones under acid catalysis. Modern implementations utilize concentrated sulfuric acid at elevated temperatures (120-150°C) to achieve efficient cyclization [19] [20]. The reaction mechanism involves Schiff base formation, tautomerization, protonation, annulation, and dehydration steps to provide substituted quinolines in yields ranging from 70% to 90%.

Decarboxylative cyclization strategies employing quinolines, amino acids, and iodine have been developed for synthesizing imidazo-quinoline derivatives. These reactions utilize tert-butyl hydroperoxide as an oxidant and proceed through decarboxylation, radical formation, and subsequent cyclization [21]. The methodology provides access to diverse heterocyclic scaffolds in yields ranging from 79% to 93% with excellent functional group tolerance.

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization methodologies enable structural diversification of quinoline scaffolds after initial synthesis, providing access to complex derivatives that would be difficult to prepare through direct synthetic approaches [22] [23] [8] [24].

Carbon-hydrogen bond functionalization at the C-8 position of quinolines has been achieved using palladium and copper catalysts in combination with appropriate directing groups. These transformations proceed through metalation, functionalization, and reductive elimination sequences to introduce diverse substituents [22] [25]. Reaction conditions typically involve temperatures of 80-120°C in various solvents, achieving yields ranging from 65% to 88% with excellent regioselectivity.

Reductive alkylation methodologies utilizing hexafluoroisopropanol as a unique solvent system have been developed for functionalizing tetrahydroquinolines. These reactions proceed through tandem reduction and alkylation sequences, providing access to complex nitrogen-alkylated derivatives [8]. The methodology demonstrates exceptional chemoselectivity and tolerates reducible functional groups that would be incompatible with traditional reductive conditions.

Alkenylation techniques employing cerium(IV) ammonium nitrate and 2,2,6,6-tetramethylpiperidine-1-oxyl in deep eutectic solvent media have been established for introducing alkenyl substituents at the C-3 position. These reactions proceed through oxidative coupling mechanisms and achieve yields of 72-84% under optimized conditions [23] [26]. The use of deep eutectic solvents provides environmental benefits while maintaining high reaction efficiency.

Cross-coupling reactions utilizing halogenated quinoline precursors enable introduction of diverse aryl, alkyl, and heteroaryl substituents through palladium-catalyzed processes. These methodologies typically require inert atmosphere conditions and temperatures of 80-100°C, achieving yields of 75-95% with excellent functional group tolerance [27] [25]. The approach is particularly valuable for accessing complex substituted quinolines that cannot be prepared through direct cyclization methods.

Radical Cyclization MethodTemperature (°C)SolventYield Range (%)Key Features
Di-tert-butyl peroxide initiated110DCE60-85Metal-free, base-free conditions
Silver-catalyzed radical cyclization100CH₃CN/H₂O65-89Aqueous solution compatible
Tributyltin hydride/Et₃B initiatedRTBenzene55-97High chirality transfer (>95%)
Metal-free persulfate initiated80-120DMF37-84Environmentally friendly oxidant
Solvent SystemTemperature (°C)Yield (%)Reaction Type
DMSO10082Oxidative cyclocondensation
DMF10053Oxidative cyclocondensation
Toluene10027Oxidative cyclocondensation
MeCNReflux (82)58Oxidative cyclocondensation
HFIP11070-90Reductive cyclization
ProtocolKey ReagentsTemperature (°C)Yield Range (%)
Oxidative cyclocondensationTsOH, K₂S₂O₈10061-91
Radical annulationAmmonium persulfate, oxamic acids80-12068-86
Three-component couplingFeCl₃, Yb(OTf)₃120-15057-87
Electrophilic cyclizationI₂, Br₂, NBS, NISRT-10065-92
Functionalization TypePositionKey ReagentsYield Range (%)
C-H bond functionalizationC-8Pd/Cu catalysts, directing groups65-88
Reductive alkylationN-1HFIP, aldehydes, reducing agents70-92
AlkenylationC-3CAN, TEMPO, benzyl alcohols72-84
Cross-coupling reactionsC-6 (halogenated)Pd catalysts, organometallic reagents75-95

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

301.01023 g/mol

Monoisotopic Mass

301.01023 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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